molecular formula C18H24N2O5 B6662477 2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid

2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid

Cat. No.: B6662477
M. Wt: 348.4 g/mol
InChI Key: YNVUNDSZXYTROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a benzoyl group, and an oxane ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-morpholinylbenzoyl chloride with oxan-4-ylamine to form the intermediate 4-[(4-morpholin-4-ylbenzoyl)amino]oxane. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzoyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinylbenzoyl chloride
  • Oxan-4-ylamine
  • Acetic anhydride

Uniqueness

2-[4-[(4-Morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid is unique due to its combination of a morpholine ring, benzoyl group, and oxane ring

Properties

IUPAC Name

2-[4-[(4-morpholin-4-ylbenzoyl)amino]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c21-16(22)13-18(5-9-24-10-6-18)19-17(23)14-1-3-15(4-2-14)20-7-11-25-12-8-20/h1-4H,5-13H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVUNDSZXYTROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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